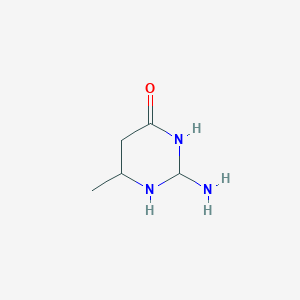![molecular formula C12H20NO4- B12361413 (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate is a chemical compound that belongs to the class of azepane derivatives Azepane is a seven-membered nitrogen-containing heterocycle, and the compound features a carboxylate group and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a diamine. This step often requires the use of a strong base and a suitable solvent.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through a carboxylation reaction, where a carboxylating agent such as carbon dioxide is used. This step may require the presence of a catalyst and specific reaction conditions, such as elevated temperature and pressure.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction involving tert-butyl alcohol and a suitable acid catalyst. This step typically requires refluxing the reaction mixture to achieve the desired esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its unique structure allows for the development of novel drugs with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its functional groups can be modified to achieve desired properties in the final material.
Biological Research: The compound can be used as a probe or reagent in biological studies. Its interactions with biological molecules can provide insights into various biochemical processes.
Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates. Its versatility makes it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]hexane-2-carboxylate: A similar compound with a linear hexane chain instead of the cyclic azepane ring.
Uniqueness
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with molecular targets and provides opportunities for the development of novel compounds with specific applications.
Propiedades
Fórmula molecular |
C12H20NO4- |
|---|---|
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/p-1/t9-/m1/s1 |
Clave InChI |
BKMVFOKQLCHCPK-SECBINFHSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCCC[C@@H]1C(=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCCC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12361330.png)

![(Z)-but-2-enedioic acid;4-[[[4-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile](/img/structure/B12361339.png)
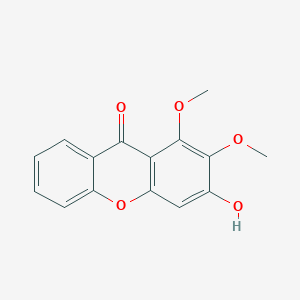

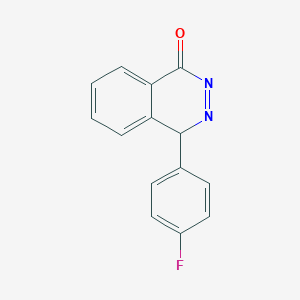
![6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B12361365.png)
![Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)
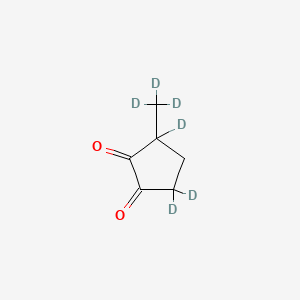
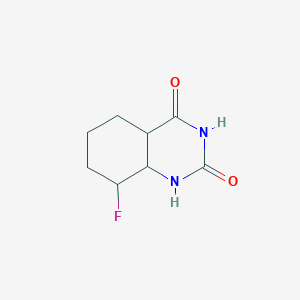


![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)
